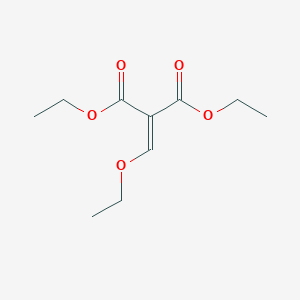
Diethyl ethoxymethylenemalonate
Cat. No. B030265
Key on ui cas rn:
87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06686356B2
Procedure details


As shown in Chart D, commercially available 3-fluoro-4-nitrotoluene (D-0) is brominated to give compound D-1, which is reacted with morpholine to provide compound D-2. Compound D-2 is displaced with an amine (e.g., methylamine) to give compounds of formula D-3. Compounds of formula D-3 are catalytically reduced with hydrogen gas over 5% platinum on carbon and acylated with chloroacetic anhydride in THF to give compounds of formula D-4. Treatment with aqueous hydroxide (e.g., NaOH) in THF converts compounds of formula DA to the free base and affects cyclization to compounds of formula D-5. Reacting compounds of formula D-5 with diethyl ethoxymethylenemalonate affords enamines of formula D-6. Compounds of formula D-6 are cyclized with Eaton's reagent to provide compounds of formula D-7. Aminolysis of the ester of compounds of formula D-7 with a benzylamine (e.g., p-chlorbenzylamine) yields compounds of formula I of the present invention.



[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Identifiers


|
REACTION_CXSMILES
|
FC1C=C(C)C=CC=1[N+]([O-])=[O:9].N1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[H][H].ClC[C:22]([O:24][C:25](=O)[CH2:26]Cl)=[O:23].[OH-].C1[CH2:34][O:33][CH2:32][CH2:31]1>[Pt]>[CH2:14]([O:15][CH:16]=[C:17]([C:34]([O:33][CH2:32][CH3:31])=[O:9])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Four
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OC(CCl)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give compound D-1, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide compound D-2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give compounds of formula D-3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give compounds of formula D-4
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
